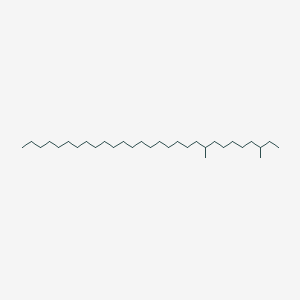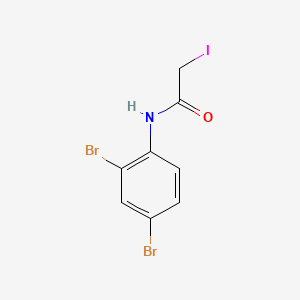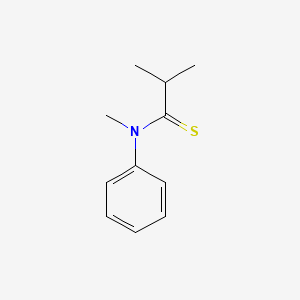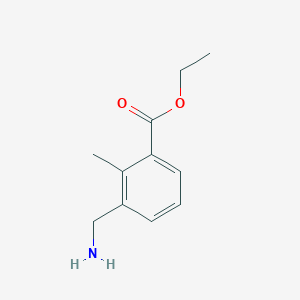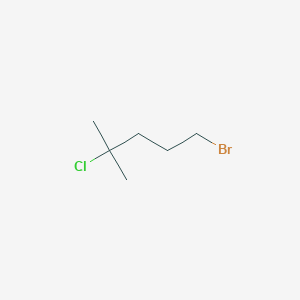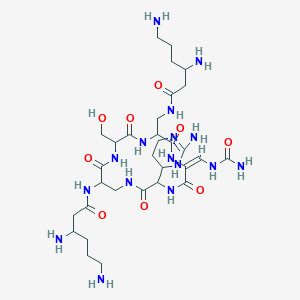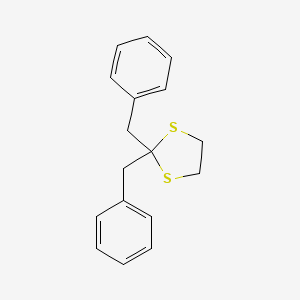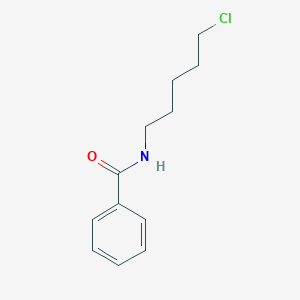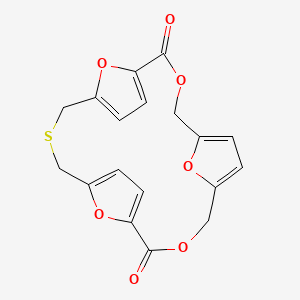![molecular formula C8H12O4 B14453884 Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate CAS No. 77341-37-8](/img/structure/B14453884.png)
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a butanoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Primary alcohol.
Oxidation: Diols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is crucial for its biological activity, as it can form covalent bonds with nucleophilic sites in enzymes and proteins, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S,3R)-3-hydroxy-2-formamido-3-methyl-4-[(4-methylphenyl)sulfanyl]butanoate .
- Methyl (2S,3R)-2-amino-3-hydroxy-butanoate hydrochloride .
Uniqueness
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate is unique due to the presence of both an oxirane ring and an ester group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
77341-37-8 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)4-2-3-6-7(5-9)12-6/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
HSJFBBYZKRQFKA-BQBZGAKWSA-N |
Isomerische SMILES |
COC(=O)CCC[C@H]1[C@@H](O1)C=O |
Kanonische SMILES |
COC(=O)CCCC1C(O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
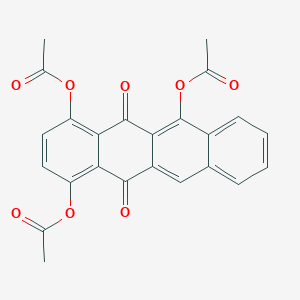
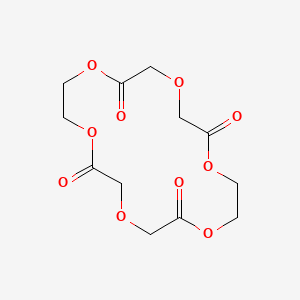
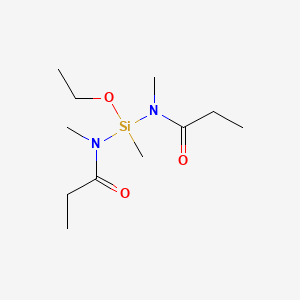
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
